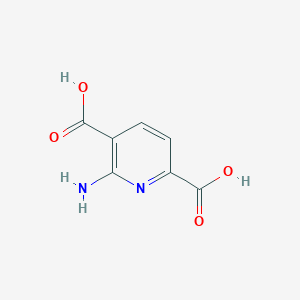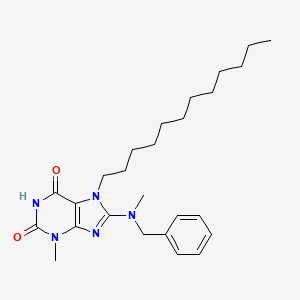
N'-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with additional functional groups such as hydroxyl, methoxy, and thienyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-hydroxy-3-methoxybenzaldehyde and 2-(2-thienyl)acetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic, optical, or magnetic properties.
Analytical Chemistry: It can serve as a reagent or probe in analytical techniques for detecting and quantifying various analytes.
Wirkmechanismus
The mechanism of action of N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-furyl)acetohydrazide
Comparison: N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety, as well as the thienyl group. These functional groups contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced solubility, stability, or specificity in its interactions with biological targets.
Eigenschaften
Molekularformel |
C14H14N2O3S |
|---|---|
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-19-12-6-2-4-10(14(12)18)9-15-16-13(17)8-11-5-3-7-20-11/h2-7,9,18H,8H2,1H3,(H,16,17)/b15-9+ |
InChI-Schlüssel |
LLUKDLVUKASECM-OQLLNIDSSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CC2=CC=CS2 |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


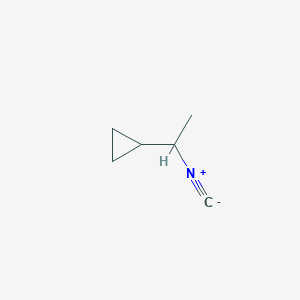
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)
![2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride](/img/structure/B12046150.png)
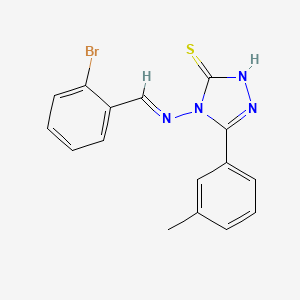

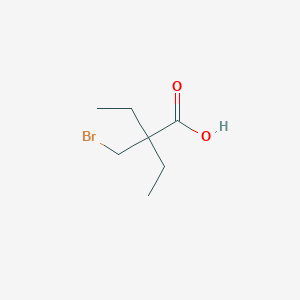
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046166.png)


![[(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12046183.png)
